molecular formula C10H11NO5 B12996269 2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid

2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid

Cat. No.: B12996269
M. Wt: 225.20 g/mol
InChI Key: AQJWYUIECQBALU-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid . This method is advantageous due to its solvent-free nature and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-methoxycarbonyl-4,5,6,7-tetrahydro-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C10H11NO5/c1-15-10(14)8-11-6-3-2-5(9(12)13)4-7(6)16-8/h5H,2-4H2,1H3,(H,12,13)

InChI Key

AQJWYUIECQBALU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(O1)CC(CC2)C(=O)O

Origin of Product

United States

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